2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid
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Overview
Description
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide typically involves the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with phenoxyacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, bases like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Diamino-2-mercaptopyrimidine
- 2,4-Diamino-6-phenyl-1,3,5-triazine
- 5,6-Diamino-1,3-dimethyluracil hydrate
Uniqueness
Compared to similar compounds, 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide stands out due to its unique combination of the triazine ring and phenoxyacetic acid derivative. This structure imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
50507-95-4 |
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Molecular Formula |
C17H28N6O5S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid |
InChI |
InChI=1S/C15H22N6O2.C2H6O3S/c1-15(2)19-13(16)18-14(17)21(15)10-5-7-11(8-6-10)23-9-12(22)20(3)4;1-2-6(3,4)5/h5-8H,9H2,1-4H3,(H4,16,17,18,19);2H2,1H3,(H,3,4,5) |
InChI Key |
WTBPEBPRRUMBIG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)OCC(=O)N(C)C)N)N)C |
Origin of Product |
United States |
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